![molecular formula C13H17NOSi B11876720 Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- CAS No. 90696-41-6](/img/structure/B11876720.png)
Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a methoxy group, a trimethylsilyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-methoxyaniline with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-methylaniline: Similar in structure but lacks the trimethylsilyl group.
4-Methoxy-3-(trimethylsilyl)ethynyl)pyridin-2-amine: Contains a pyridine ring instead of an aniline moiety.
Uniqueness
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is unique due to the presence of both the methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90696-41-6 |
|---|---|
Molekularformel |
C13H17NOSi |
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C13H17NOSi/c1-15-13-8-6-12(7-9-13)14-10-5-11-16(2,3)4/h6-10H,1-4H3 |
InChI-Schlüssel |
CSSLCWNOIBWCFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


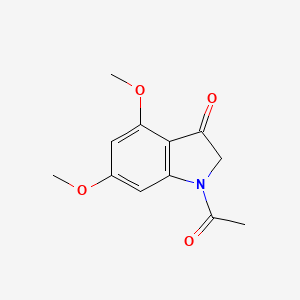

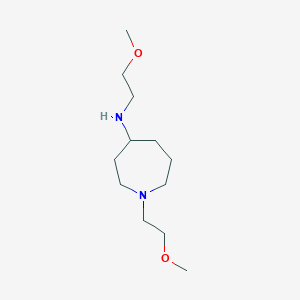
![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)
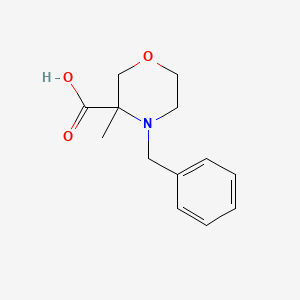
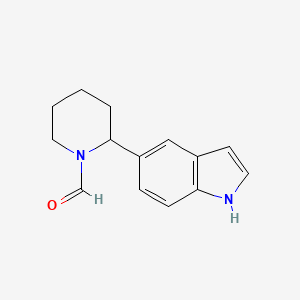

![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)
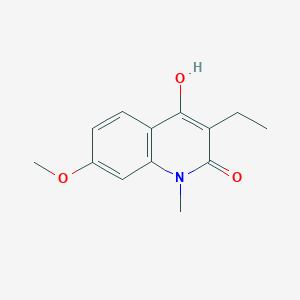
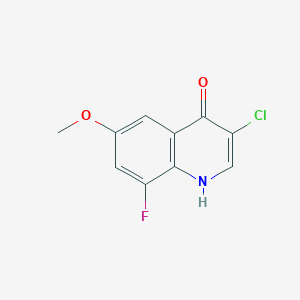


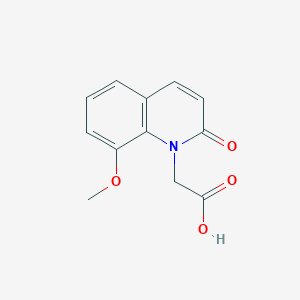
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
